molecular formula C19H16ClNO4 B2369725 Ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate CAS No. 923250-11-7

Ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate

Cat. No.: B2369725
CAS No.: 923250-11-7
M. Wt: 357.79
InChI Key: CFCXVDPFYJHNNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with an ethyl ester group, a 2-chlorobenzamido group, and a methyl group. It has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzoyl chloride with 6-amino-3-methylbenzofuran-2-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may inhibit certain signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-chlorobenzamido)benzoate
  • Ethyl 6-tert-butyl-2-(2-chlorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays .

Properties

IUPAC Name

ethyl 6-[(2-chlorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-3-24-19(23)17-11(2)13-9-8-12(10-16(13)25-17)21-18(22)14-6-4-5-7-15(14)20/h4-10H,3H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCXVDPFYJHNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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